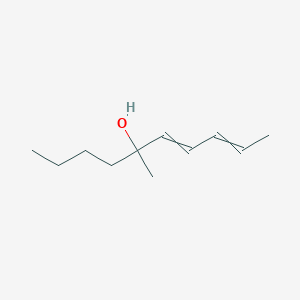

5-Methyldeca-6,8-dien-5-OL

Descripción

5-Methyldeca-6,8-dien-5-OL (systematic name: p-1,8-menthadien-5-ol) is a monoterpene alcohol characterized by a limonene-derived backbone with a hydroxyl group at position 5. Its structure, 6-isopropenyl-3-methyl-cyclohex-3-en-1-ol, features conjugated double bonds at positions 6 and 8 (or 1 and 8 in p-menthane numbering) and a methyl substituent at position 6. This compound is notably rare in nature, with documented occurrence in the oil glands of the oribatid mite Nothrus palustris and a specific population of lemongrass (Cymbopogon flexuosus) .

Propiedades

Número CAS |

88691-60-5 |

|---|---|

Fórmula molecular |

C11H20O |

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

5-methyldeca-6,8-dien-5-ol |

InChI |

InChI=1S/C11H20O/c1-4-6-8-10-11(3,12)9-7-5-2/h4,6,8,10,12H,5,7,9H2,1-3H3 |

Clave InChI |

XRZARGCFAZRBPX-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)(C=CC=CC)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyldeca-6,8-dien-5-OL typically involves the use of elimination reactions to form the double bonds. One common method is the beta elimination reaction, where a proton from the beta position is removed along with a leaving group, resulting in the formation of a double bond . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the elimination process.

Industrial Production Methods

Industrial production of 5-Methyldeca-6,8-dien-5-OL may involve large-scale synthesis using similar elimination reactions. The process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts can enhance the efficiency of the reaction, making it more suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyldeca-6,8-dien-5-OL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alkanes or alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Methyldeca-6,8-dien-5-OL can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Aplicaciones Científicas De Investigación

5-Methyldeca-6,8-dien-5-OL has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 5-Methyldeca-6,8-dien-5-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5-Methyldeca-6,8-dien-5-OL belongs to the p-menthadienol family, which shares a bicyclic framework but varies in hydroxyl group positioning and oxidation states. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of p-Menthadienols

Key Findings:

Structural Differentiation: The hydroxyl group position significantly impacts chemical reactivity and biological activity. For example, carveol (position 6) is a precursor to carvone, a common flavorant, whereas 5-Methyldeca-6,8-dien-5-OL’s position 5 hydroxyl group enhances its polarity but limits volatility . Stereochemical ambiguity persists in 5-Methyldeca-6,8-dien-5-OL, whereas carveol and isopiperitenol have well-defined cis/trans configurations .

Spectral Distinctions: 5-Methyldeca-6,8-dien-5-OL exhibits a dominant fragment at m/z 134 (M⁺–H₂O), absent in carveol, which shows carvone-related fragments (e.g., m/z 95) . Retention indices (RI) for 5-Methyldeca-6,8-dien-5-OL are undocumented in major databases (NIST, Wiley), unlike carveol (RI ~1280–1300 on non-polar columns) .

Biological Context :

- 5-Methyldeca-6,8-dien-5-OL is implicated in arthropod chemical defense (e.g., N. palustris secretions), contrasting with carveol’s role in plant-insect interactions .

- Its rarity suggests specialized biosynthetic pathways, unlike the widespread mevalonate-derived production of carveol in plants .

Research Challenges and Implications

Analytical Limitations :

- The absence of commercial standards and reference spectra complicates definitive identification of 5-Methyldeca-6,8-dien-5-OL. Brenna et al. (2006) provided only rudimentary MS data, insufficient for modern metabolomic workflows .

- Stereochemical resolution requires advanced techniques like chiral chromatography or crystallography, which remain unapplied to this compound .

Ecological Significance: The compound’s presence in N. Similar p-menthanes in mites often act as pheromones or antimicrobials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.